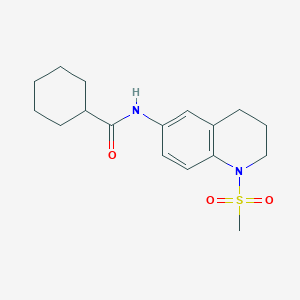

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a complex organic molecule that contains a tetrahydroquinoline ring, a methylsulfonyl group, and a cyclohexanecarboxamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonyl group attached to a methyl group (methylsulfonyl), and a cyclohexanecarboxamide group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the amide group in the cyclohexanecarboxamide moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Catalytic Applications and Synthesis of Derivatives

- A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing its efficiency in promoting hexahydroquinolines synthesis with excellent yields and reusability without loss of catalytic activity (O. Goli-Jolodar et al., 2016).

HDAC Inhibition for Cancer Treatment

- The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors was explored, demonstrating cytotoxicity to PC-3 cells and effective tumor growth inhibition in a xenograft tumor model, suggesting potential as prostate cancer inhibitors (Yi-Min Liu et al., 2015).

Chemical Synthesis Techniques

- A method was developed for preparing aza-heterocycles, utilizing a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides, demonstrating the technique's suitability for assembling natural product scaffolds with good yield and stereochemical control (A. Padwa et al., 2002).

- Research on a cascade halosulfonylation of 1,7-enynes toward 3,4-dihydroquinolin-2(1H)-ones established a novel method for synthesizing densely functionalized heterocycles, highlighting the method's efficiency in building molecular complexity through a sulfonyl radical-triggered mechanism (Yi-Long Zhu et al., 2016).

Enantioselective Synthesis

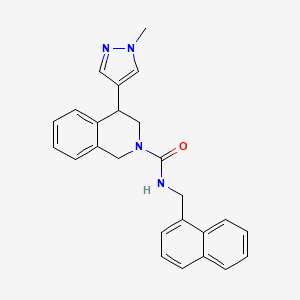

- The organocatalytic enantioselective Pictet-Spengler reactions were employed for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines, contributing to the synthesis of natural products and synthetic drugs, thereby showcasing the methodology's applicability in producing high-purity enantiomers (E. Mons et al., 2014).

Antimicrobial Activity

- Synthesis and evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were conducted, revealing potential biological activities and moderate antimicrobial activity against various bacteria and fungi, indicating the potential for developing novel antimicrobial agents (A. Fadda et al., 2016).

Orientations Futures

The study of this compound could provide valuable insights into the properties and potential applications of molecules containing tetrahydroquinoline, sulfonyl, and cyclohexanecarboxamide groups. Future research could explore its synthesis, properties, reactivity, and potential biological activities .

Mécanisme D'action

Target of Action

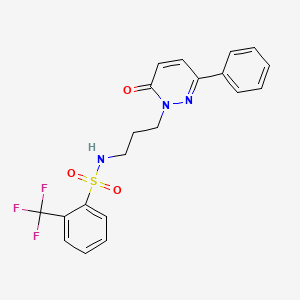

It is known that similar compounds often targetRho-associated protein kinases . These kinases play a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.

Mode of Action

Compounds with similar structures, such as y-27632, are known to inhibit rho-associated protein kinases, which in turn inhibits calcium sensitization to affect smooth muscle relaxation .

Biochemical Pathways

Inhibition of rho-associated protein kinases can impact multiple cellular pathways, including those involved in cell motility, proliferation, and apoptosis .

Result of Action

Inhibition of rho-associated protein kinases can lead to effects such as smooth muscle relaxation .

Propriétés

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUQHKXWODXMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)

![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)